molecular formula C18H21N3O B026263 ジベンゼピン CAS No. 4498-32-2

ジベンゼピン

カタログ番号: B026263
CAS番号: 4498-32-2
分子量: 295.4 g/mol
InChIキー: QPGGEKPRGVJKQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dibenzepin is a tricyclic antidepressant primarily used in the treatment of major depressive disorder. It is known for its efficacy in alleviating symptoms of depression with fewer side effects compared to other tricyclic antidepressants. Dibenzepin is marketed under various trade names, including Noveril, Anslopax, Deprex, Ecatril, Neodit, and Victoril .

科学的研究の応用

Dibenzepin has a wide range of scientific research applications, including:

作用機序

Target of Action

Dibenzepin, a tricyclic antidepressant, primarily targets the norepinephrine transporter and histamine H1 receptors in the brain . The norepinephrine transporter is responsible for the reuptake of norepinephrine into presynaptic nerve terminals, and histamine H1 receptors play a crucial role in the regulation of various physiological functions.

Mode of Action

Dibenzepin acts as a selective norepinephrine reuptake inhibitor (NRI) , similar to imipramine . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. Dibenzepin also binds strongly to histamine H1 receptors, exhibiting potent antihistamine effects .

Pharmacokinetics

Dibenzepin has a bioavailability of 25% and is 80% protein-bound . It is metabolized in the liver and has an elimination half-life of approximately 5 hours . The compound is excreted in urine (80%) and feces (20%) .

Result of Action

The molecular and cellular effects of Dibenzepin’s action primarily involve enhanced noradrenergic neurotransmission and antihistamine effects. These actions contribute to its efficacy in the treatment of major depressive disorder .

Safety and Hazards

As TCAs have a relatively narrow therapeutic index, the likelihood of overdose (both accidental and intentional) is fairly high and should be considered carefully by the prescribing physician prior to patient use . Symptoms of overdose are similar to those of other TCAs, with cardiac toxicity (due to inhibition of sodium and calcium channels) generally occurring before the threshold for serotonin syndrome is reached .

生化学分析

Biochemical Properties

The pharmacological profile of Dibenzepin corresponds widely to its biochemical properties: histamine antagonism, tetrabenazine antagonism, potentiation of various noradrenergic effects, and anticholinergic effects . Dibenzepin acts as a selective norepinephrine reuptake inhibitor (NRI), with similar potency to that of imipramine . It is also a potent antihistamine .

Cellular Effects

Dibenzepin’s cellular effects are primarily related to its role as a norepinephrine reuptake inhibitor. By inhibiting the reuptake of norepinephrine, Dibenzepin increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling . This can influence various cellular processes, including cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, Dibenzepin exerts its effects by binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine . This leads to an increase in the extracellular concentrations of norepinephrine, enhancing noradrenergic neurotransmission .

Temporal Effects in Laboratory Settings

Like other TCAs, Dibenzepin is likely to have a delayed onset of action, with therapeutic effects typically emerging after several weeks of treatment .

Dosage Effects in Animal Models

Like other TCAs, Dibenzepin is likely to exhibit a dose-dependent increase in therapeutic effects, with higher doses potentially leading to adverse effects such as sedation and cardiotoxicity .

Metabolic Pathways

Dibenzepin is metabolized in the liver, with a bioavailability of 25% .

Transport and Distribution

Dibenzepin is likely to be distributed throughout the body following oral administration, with a protein binding of 80%

Subcellular Localization

Given its lipophilic nature, it is likely to be able to cross cell membranes and may localize to various subcellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

Dibenzepin can be synthesized through a multi-step process involving the formation of the dibenzo[b,e][1,4]diazepine core. One common method involves the N-arylation of appropriate indoles followed by acid-catalyzed rearrangement.

Industrial Production Methods

Industrial production of dibenzepin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and controlled reaction environments to minimize impurities and maximize efficiency .

化学反応の分析

Types of Reactions

Dibenzepin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and oxidized metabolites, which are studied for their potential therapeutic applications .

類似化合物との比較

Similar Compounds

Uniqueness of Dibenzepin

Dibenzepin stands out due to its selective norepinephrine reuptake inhibition and potent antihistamine activity, which result in fewer side effects compared to other tricyclic antidepressants. Its unique pharmacological profile makes it a valuable option for patients who do not respond well to other antidepressants .

特性

IUPAC Name

5-[2-(dimethylamino)ethyl]-11-methylbenzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGGEKPRGVJKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022916
Record name Dibenzepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4498-32-2
Record name Dibenzepin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzepin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004498322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13225
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dibenzepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/510SJZ1Y6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzepin
Reactant of Route 2
Reactant of Route 2
Dibenzepin
Reactant of Route 3
Reactant of Route 3
Dibenzepin
Reactant of Route 4
Reactant of Route 4
Dibenzepin
Reactant of Route 5
Reactant of Route 5
Dibenzepin
Reactant of Route 6
Reactant of Route 6
Dibenzepin
Customer
Q & A

Q1: What is the primary mechanism of action of dibenzepin?

A1: Dibenzepin primarily exerts its antidepressant effect by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft. [, , , ] This leads to increased concentrations of these neurotransmitters in the brain, which is thought to contribute to its therapeutic benefits in depression.

Q2: Does dibenzepin affect other receptors or ion channels in the body?

A2: Yes, research suggests that dibenzepin can interact with other receptors and channels, including:

  • Sodium channels: Studies on canine Purkinje fibers indicate that dibenzepin can inhibit fast sodium channels, suggesting a potential Class I antiarrhythmic action. []
  • Muscarinic acetylcholine receptors: Tricyclic antidepressants like dibenzepin are known to possess anticholinergic properties, which could explain some of their side effects. []

Q3: How does the electrophysiological effect of dibenzepin differ in the presence of hypoxia?

A3: Research suggests that dibenzepin's inhibition of fast sodium channels is enhanced during hypoxia. This enhanced effect on sodium channels during low oxygen conditions might contribute to its ventricular defibrillation properties observed in animal studies. []

Q4: Dibenzepin has been shown to exhibit potential as an antifibrillatory agent. What mechanisms are thought to underlie this effect?

A4: While the exact mechanisms are not fully understood, several hypotheses have been proposed:

  • Increased catecholamine availability: Dibenzepin may increase the availability of catecholamines like adrenaline during fibrillation. This, coupled with its effect on reducing intercellular resistance (possibly by increasing connexin expression), might improve conduction and disrupt the re-entrant circuits necessary to sustain fibrillation. []
  • Sodium and calcium channel blockade: Dibenzepin's ability to inhibit both fast sodium channels and L-type calcium channels may contribute to its antiarrhythmic and antifibrillatory actions. [, ]

Q5: What is the molecular formula and weight of dibenzepin?

A5: The molecular formula of dibenzepin is C19H21NO, and its molecular weight is 279.38 g/mol. []

Q6: Is there information available regarding the spectroscopic data of dibenzepin?

A6: While the provided abstracts do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are commonly employed to elucidate the structural features of compounds like dibenzepin. [, , ]

Q7: How stable is dibenzepin under various conditions?

A7: The stability of dibenzepin can be influenced by factors such as temperature, pH, and exposure to light. Formulation strategies may be employed to enhance its stability and shelf life. [, ]

Q8: What is the pharmacokinetic profile of dibenzepin?

A8: Dibenzepin is well absorbed after oral administration. It undergoes extensive metabolism in the liver, primarily via N-demethylation, and is excreted in the urine mainly as metabolites. [, ]

Q9: Are there any known drug interactions associated with dibenzepin?

A9: Yes, as a tricyclic antidepressant, dibenzepin can interact with various medications, including:

  • Monoamine oxidase inhibitors (MAOIs): Co-administration with MAOIs can lead to a potentially life-threatening serotonin syndrome. [, , ]
  • Central nervous system depressants: Concomitant use with alcohol or other CNS depressants can enhance their sedative effects. []
  • Anticholinergic drugs: Dibenzepin’s anticholinergic properties may be additive with other anticholinergic medications, potentially leading to increased side effects. [, ]

Q10: Does dibenzepin exhibit linear pharmacokinetics?

A10: Research suggests that dibenzepin might not exhibit linear pharmacokinetics. Monitoring plasma concentrations could be valuable to optimize therapy and minimize the risk of adverse effects. []

Q11: What is the clinical efficacy of dibenzepin in treating depression?

A11: Clinical trials have shown that dibenzepin is effective in treating various forms of depression, including endogenous depression. [, , , , , , , , ] Some studies suggest it might be particularly beneficial for depression associated with anxiety and psychosomatic symptoms. [, ]

Q12: Is there a risk of developing tolerance or dependence with dibenzepin?

A14: While dibenzepin is not considered addictive, abrupt discontinuation after prolonged use can lead to withdrawal symptoms. It is crucial to taper the dose gradually under medical supervision. []

Q13: What are the potential consequences of dibenzepin overdose?

A15: Overdose with dibenzepin can be life-threatening. Cardiovascular complications like arrhythmias, hypotension, and pulmonary edema are significant concerns. [, , , ] Seizures and coma are also possible.

Q14: How does the fatal toxicity of dibenzepin compare to other antidepressants?

A16: Studies indicate that older tricyclic antidepressants like dibenzepin might have a higher fatal toxicity index compared to newer antidepressants. []

Q15: Have any specific drug delivery systems been explored for dibenzepin?

A17: While the provided research doesn't detail specific drug delivery systems, various strategies like sustained-release formulations or targeted delivery approaches could potentially optimize dibenzepin's therapeutic profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。